N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound combines multiple heterocyclic rings, including a tetrahydrofuran, thiadiazole, and tetrazolo[1,5-a]pyridine, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multicomponent reactions that integrate various building blocks. One common approach is the Ugi-azide four-component reaction (azido-Ugi 4CR), followed by deprotection and cyclization processes . This method allows for the efficient construction of the tetrazole-linked heterocyclic system from simple and readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce reaction times . Additionally, the use of organocatalysts and solvent-free conditions can further streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized heterocyclic derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-linked heterocycles, such as:
- Tetrazolo[1,5-a]pyrimidine derivatives
- Tetrazolo[1,5-a]quinoline derivatives
- Furan-containing thiadiazole derivatives
Uniqueness
N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H11N7O2S |
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Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H11N7O2S/c20-10(7-3-4-9-14-17-18-19(9)6-7)13-12-16-15-11(22-12)8-2-1-5-21-8/h3-4,6,8H,1-2,5H2,(H,13,16,20) |
InChI Key |
HIZGZRPNLULBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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